1-(2-Azidoethyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(2-Azidoethyl)cyclopropane-1-carboxylic acid is a unique organic compound characterized by the presence of a cyclopropane ring and an azidoethyl group
Preparation Methods
The synthesis of 1-(2-Azidoethyl)cyclopropane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization to form the cyclopropane ring . Another approach includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing advanced catalytic systems and controlled environments.
Chemical Reactions Analysis
1-(2-Azidoethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the azido group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the azido group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include sodium borohydride for reductions and halogenating agents for substitutions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Azidoethyl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for investigating enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a precursor for bioactive compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(2-Azidoethyl)cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. Additionally, the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
1-(2-Azidoethyl)cyclopropane-1-carboxylic acid can be compared with other cyclopropane-containing compounds such as 1-aminocyclopropane-1-carboxylic acid and cyclopropanecarboxylic acid. . Similar compounds include:
1-aminocyclopropane-1-carboxylic acid: Known for its role as a precursor in ethylene biosynthesis in plants.
Cyclopropanecarboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C6H9N3O2 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
1-(2-azidoethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H9N3O2/c7-9-8-4-3-6(1-2-6)5(10)11/h1-4H2,(H,10,11) |
InChI Key |
PWERMYNREZWVOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCN=[N+]=[N-])C(=O)O |
Origin of Product |
United States |
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